(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one
Overview
Description
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds. The specific stereochemistry of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method involves the enantioselective reduction of a suitable precursor, such as a β-lactam, using a chiral reducing agent. Another approach is the asymmetric synthesis using chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chiral chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylazetidin-2-one.
Reduction: Formation of 3-hydroxy-4-phenylazetidin-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(3S,4R)-3-Hydroxy-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial studies, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins. In anticancer research, it may interfere with cell division by binding to tubulin or other cellular proteins involved in mitosis.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Hydroxy-4-phenylazetidin-2-one: The enantiomer of (3S,4R)-3-Hydroxy-4-phenylazetidin-2-one with different stereochemistry.
3-Hydroxy-4-phenylazetidin-2-one: The racemic mixture containing both (3S,4R) and (3R,4S) enantiomers.
4-Phenylazetidin-2-one: A similar compound lacking the hydroxyl group at the 3-position.
Uniqueness
The unique stereochemistry of this compound imparts specific chemical and biological properties that differentiate it from its enantiomers and other similar compounds. Its specific configuration can result in different interactions with biological targets, leading to variations in biological activity and potency.
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-4-phenylazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZSDKXFQUKDLD-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](C(=O)N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436854 | |
Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146924-92-7 | |
Record name | cis-3-hydroxy-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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